6-Bromo-3-iodoimidazo[1,2-b]pyridazine
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Overview
Description
6-Bromo-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H3BrIN3 It is a derivative of imidazo[1,2-b]pyridazine, characterized by the presence of bromine and iodine atoms at the 6th and 3rd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine typically involves the bromination and iodination of imidazo[1,2-b]pyridazine. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar bromination and iodination reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodoimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkylamines or thiols can be used to replace the halogen atoms under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Bromo-3-iodoimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biological studies to investigate various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Similar in structure but with a chlorine atom instead of iodine.
6-Bromoimidazo[1,2-a]pyridine: Another related compound with a different ring structure.
Uniqueness
6-Bromo-3-iodoimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and potential for diverse functionalization. This makes it a versatile intermediate in the synthesis of various derivatives with unique properties .
Properties
Molecular Formula |
C6H3BrIN3 |
---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
6-bromo-3-iodoimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H |
InChI Key |
XDMYPVQOFKSMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2I)Br |
Origin of Product |
United States |
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